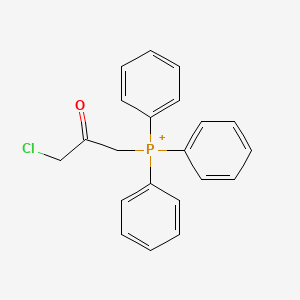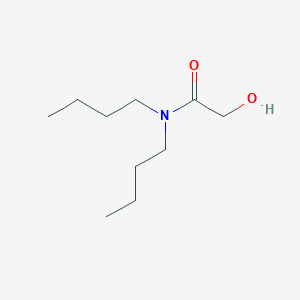
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR is an organic compound that belongs to the class of glycidyl ethers It is characterized by the presence of a glycidyl group attached to a 3,4-dimethoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR can be synthesized through the reaction of 3,4-dimethoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
Epoxidation: The phenol group of 3,4-dimethoxyphenol reacts with epichlorohydrin to form the glycidyl ether.
Base Catalysis: Sodium hydroxide is used to catalyze the reaction, facilitating the formation of the glycidyl ether linkage.
Industrial Production Methods
In industrial settings, the production of 3,4-dimethoxyphenyl glycidyl ether may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of phase transfer catalysts can enhance the reaction rate and yield by facilitating the transfer of reactants between different phases.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the glycidyl group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the glycidyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl group under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and reduced glycidyl derivatives.
Substitution: Various substituted ethers and derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR has several applications in scientific research:
Polymer Chemistry: It is used as a monomer or crosslinking agent in the synthesis of polymers with specific properties.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of bioactive molecules.
Materials Science: It is utilized in the development of advanced materials with unique mechanical and optical properties.
Biomedical Applications: The compound’s derivatives are explored for their potential use in drug delivery systems and as biocompatible materials.
Mécanisme D'action
The mechanism of action of 3,4-dimethoxyphenyl glycidyl ether involves the reactivity of the glycidyl group. The epoxide ring in the glycidyl group is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in the synthesis of polymers and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile reacting with the glycidyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenylethylamine: An aromatic ether with similar structural features but different functional groups.
Glycidyl ethers of quercetin: Compounds with glycidyl groups attached to different positions on the phenyl ring.
Uniqueness
2-((3,4-Dimethoxyphenoxy)methyl)oxirane, AldrichCPR is unique due to the presence of both methoxy groups and a glycidyl group on the phenyl ring. This combination imparts specific reactivity and properties that are valuable in various applications, distinguishing it from other glycidyl ethers and aromatic compounds.
Propriétés
Formule moléculaire |
C11H14O4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-[(3,4-dimethoxyphenoxy)methyl]oxirane |
InChI |
InChI=1S/C11H14O4/c1-12-10-4-3-8(5-11(10)13-2)14-6-9-7-15-9/h3-5,9H,6-7H2,1-2H3 |
Clé InChI |
NXZRPCSZNMYJTR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)OCC2CO2)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-methyl-7-(2-methylpropyl)furo[2,3-d]pyridazin-4-one](/img/structure/B8600584.png)




![2-Chloro-4-[2-(hydroxyimino)acetamido]benzoic acid](/img/structure/B8600603.png)


